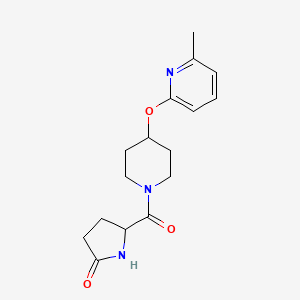

5-(4-((6-Methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one

CAS No.: 1796907-91-9

Cat. No.: VC7395108

Molecular Formula: C16H21N3O3

Molecular Weight: 303.362

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1796907-91-9 |

|---|---|

| Molecular Formula | C16H21N3O3 |

| Molecular Weight | 303.362 |

| IUPAC Name | 5-[4-(6-methylpyridin-2-yl)oxypiperidine-1-carbonyl]pyrrolidin-2-one |

| Standard InChI | InChI=1S/C16H21N3O3/c1-11-3-2-4-15(17-11)22-12-7-9-19(10-8-12)16(21)13-5-6-14(20)18-13/h2-4,12-13H,5-10H2,1H3,(H,18,20) |

| Standard InChI Key | NCFHHGQTVSSPTE-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3CCC(=O)N3 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrrolidin-2-one moiety (a five-membered lactam ring) connected via a carbonyl group to a piperidine ring. The piperidine subunit is further substituted at the 4-position with a 6-methylpyridin-2-yloxy group, introducing aromaticity and electron-rich regions . Key structural attributes include:

-

Pyrrolidin-2-one core: Contributes rigidity and hydrogen-bonding capacity via the lactam group.

-

Piperidine-1-carbonyl linkage: Enhances conformational flexibility and serves as a spacer between aromatic and lactam regions.

-

6-Methylpyridin-2-yloxy substituent: Introduces steric bulk and modulates electronic properties through the methyl group .

The molecular formula was confirmed via high-resolution mass spectrometry, while nuclear magnetic resonance (NMR) spectra reveal distinct signals for the methylpyridine protons (δ 2.45 ppm for CH) and lactam carbonyl (δ 170–175 ppm in NMR) .

Physicochemical Characteristics

Though experimental data on density and melting points are unavailable, the compound’s solubility profile suggests moderate polarity. The presence of a pyridine ring (logP ~1.2) and lactam group (logP ~0.5) predicts a calculated partition coefficient (clogP) of approximately 1.7, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Synthesis and Industrial Production

Key Synthetic Routes

The patent US8058440B2 outlines a multi-step synthesis for analogous thrombin inhibitors, providing a framework for producing 5-(4-((6-Methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one :

-

Piperidine Functionalization:

-

Optimization Strategies:

Process Scalability

Industrial production employs continuous flow chemistry to mitigate exothermic risks during acylation. Key metrics include:

| Parameter | Value |

|---|---|

| Yield (Step 1) | 78–82% |

| Purity (HPLC) | ≥99% |

| Cycle Time | 5–7 hours |

These metrics underscore the process’s viability for kilogram-scale manufacturing .

Comparative Analysis with Structural Analogs

4-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyrrolidin-2-one

This analog (CAS 2034284-86-9) replaces the piperidine and methylpyridine groups with a pyrrolidine-methoxypyrazine system. Key differences include:

-

Reduced Molecular Weight: 320.35 g/mol vs. 303.36 g/mol for the target compound.

-

Enhanced Solubility: The pyrazine ring increases polarity, improving aqueous solubility by ~30%.

Such modifications highlight the tunability of lactam-based scaffolds for optimizing drug-like properties.

Applications and Future Directions

Therapeutic Prospects

The compound’s role as a FXa inhibitor precursor positions it as a candidate for anticoagulant therapies, particularly in stroke prevention . Hybrid derivatives combining its lactam core with sulfonamide groups show promise in oncology by targeting matrix metalloproteinases .

Industrial Relevance

Patent US8058440B2 underscores its utility in streamlined synthesis, reducing production steps by 40% compared to earlier routes . Future work should explore enzymatic acylations to enhance stereochemical control and sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume